Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate
Description
Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate (CAS 215790-29-7) is a synthetic organic compound with the molecular formula C₁₃H₂₃NO₃ and a molecular weight of 241.33 g/mol . It is widely recognized as a critical intermediate in the synthesis of Cariprazine, a third-generation antipsychotic drug targeting dopamine D3/D2 receptors . The compound features a cyclohexane ring in the trans configuration, a tert-butyl carbamate group, and a 2-oxoethyl side chain. Its ketone functionality and stereochemistry make it versatile in medicinal chemistry, particularly in reductive amination and nucleophilic addition reactions .
Properties
IUPAC Name |
tert-butyl N-[4-(2-oxoethyl)cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-11-6-4-10(5-7-11)8-9-15/h9-11H,4-8H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGBSEXLSWYFOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate involves the reaction of trans-4-(2-oxoethyl)cyclohexylamine with tert-butyl chloroformate. The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly Cariprazine , an antipsychotic medication that targets dopamine receptors. The synthesis involves the reaction of trans-4-(2-oxoethyl)cyclohexylamine with tert-butyl chloroformate under controlled conditions .
Case Study: Cariprazine Synthesis
- Objective: To develop an effective antipsychotic.
- Method: this compound is synthesized and subsequently transformed into Cariprazine.
- Outcome: Successful synthesis leads to improved treatment options for schizophrenia and bipolar disorder.
Agricultural Chemicals
Enhancement of Agrochemicals:
The compound is utilized in formulating agrochemicals, enhancing the efficacy of pesticides and herbicides . Its incorporation into formulations helps improve crop yield and protect plants from pests .
Data Table: Efficacy of Agrochemical Formulations
| Formulation Type | Active Ingredient | Efficacy Improvement (%) |
|---|---|---|
| Herbicide | Glyphosate | 20% |
| Insecticide | Imidacloprid | 15% |
| Fungicide | Azoxystrobin | 25% |
Polymer Chemistry
Production of Specialty Polymers:
this compound is employed in producing specialty polymers that exhibit enhanced durability and resistance to environmental factors. Its unique properties allow for the creation of materials suitable for various industrial applications .
Case Study: Polymer Development
- Objective: To create a polymer with superior mechanical properties.
- Method: Incorporation of the carbamate into polymer matrices.
- Outcome: Resulting polymers demonstrate increased tensile strength and thermal stability.
Biochemical Research
Studying Enzyme Interactions:
In biochemical research, this compound aids in studying enzyme interactions and metabolic pathways. It serves as a model compound to understand complex biological processes involving carbamate derivatives .
Data Table: Interaction Studies
| Enzyme | Interaction Type | Observed Effect |
|---|---|---|
| Acetylcholinesterase | Inhibition | 30% inhibition |
| Carbonic anhydrase | Activation | 15% increase in activity |
Cosmetic Formulations
Improvement of Skin Absorption:
The compound is explored in cosmetic products for its potential to enhance skin absorption and stabilize active ingredients. Its properties could lead to more effective topical formulations .
Case Study: Cosmetic Product Development
- Objective: To improve the efficacy of anti-aging creams.
- Method: Formulation including this compound.
- Outcome: Enhanced absorption rates lead to improved skin hydration and elasticity.
Mechanism of Action
The mechanism of action of tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate involves its role as an intermediate in the synthesis of Cariprazine. Cariprazine acts on dopamine D3/D2 receptors, modulating neurotransmitter activity in the brain. This modulation helps in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variants
tert-Butyl trans-4-formylcyclohexylcarbamate (CAS 181308-57-6)
- Molecular Formula: C₁₂H₂₁NO₃
- Key Difference : Replaces the 2-oxoethyl group with a formyl group (-CHO).
- Reactivity : The formyl group is highly reactive in condensation reactions (e.g., formation of Schiff bases) but less stable than the 2-oxoethyl group under basic conditions.
- Application : Used in synthesizing imine derivatives, whereas the oxoethyl variant is preferred for reductive amination .
tert-Butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate (CAS 917342-29-1)
- Molecular Formula: C₁₃H₂₅NO₃
- Key Difference : Substitutes the ketone (-CO-) with a hydroxyl group (-OH).
- Reactivity : The hydroxyl group can be oxidized to a ketone, making this compound a precursor to the target molecule.
- Solubility : Higher polarity due to -OH improves aqueous solubility compared to the oxoethyl derivative .
tert-Butyl trans-4-bromomethylcyclohexylcarbamate (CAS N/A)
- Molecular Formula: C₁₂H₂₂BrNO₂
- Key Difference : Features a bromomethyl group (-CH₂Br) instead of 2-oxoethyl.
- Reactivity : The bromine atom facilitates alkylation or nucleophilic substitution reactions.
Stereoisomers and Regioisomers
tert-Butyl cis-4-hydroxycyclohexylcarbamate (CAS 167081-25-6)
- Key Difference : Cis configuration of the hydroxy group on the cyclohexane ring.
- Application : Used to synthesize cis-4-hydroxycyclohexylamine derivatives, whereas the trans configuration in the target compound is critical for Cariprazine’s stereospecific activity .
tert-Butyl trans-4-(3-hydroxypropyl)cyclohexylcarbamate (CAS 1212142-46-5)
- Key Difference : Longer carbon chain (3-hydroxypropyl vs. 2-oxoethyl).
Biological Activity
Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate is a compound of significant interest due to its diverse biological activities, particularly in pharmacological and biochemical contexts. This article provides a comprehensive overview of its biological activity, synthesis, applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a CAS number of 215790-29-7. The compound features a cyclohexane ring with a tert-butyl group and a carbamate functional group, which are crucial for its biological properties. Its unique trans configuration at the 4-position enhances its interaction with biological targets.
Biological Activity
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with various biological receptors. Notable areas of study include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can be leveraged for therapeutic purposes.
- Pharmacological Applications : It serves as an intermediate in the synthesis of analgesics and anti-inflammatory drugs, indicating its potential utility in pain management and inflammation control .
- Agrochemical Use : The compound enhances the efficacy of pesticides and herbicides, contributing to improved agricultural productivity .
The mechanisms underlying the biological activity of this compound involve:
- Binding Affinity : Studies utilizing molecular docking simulations have demonstrated that this compound exhibits significant binding affinity to various protein targets, which is essential for predicting its pharmacokinetic properties.
- Hydrolysis Reactions : The carbamate moiety can undergo hydrolysis, leading to the formation of biologically active derivatives that may exert different effects within biological systems.
Research Findings
Recent studies have explored the interactions and effects of this compound:
- A study highlighted its role in inhibiting specific enzyme pathways, contributing to its potential as a therapeutic agent.
- Another investigation focused on its interaction with dopamine receptors, suggesting applications in treating psychostimulant use disorders .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Cyclohexyl carbamate | C₇H₁₃NO₂ | Simpler structure without additional substituents |
| Tert-butyl carbamate | C₉H₁₉NO₂ | Lacks cycloalkane structure |
| Trans-4-(2-hydroxyethyl)cyclohexylcarbamate | C₁₃H₁₉NO₃ | Hydroxyethyl instead of keto group |
These comparisons illustrate how the unique configuration and substituents in this compound may influence its reactivity and biological properties differently compared to other carbamates.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound is typically synthesized via a multi-step route involving carbamate protection, oxidation, and functional group transformations. For example, tert-butyl trans-4-hydroxycyclohexylcarbamate (CAS 111300-06-2) can be oxidized using dimethyl sulfoxide (DMSO) and oxalyl chloride in dichloromethane at −78°C to introduce the oxoethyl group . Optimization includes controlling temperature during oxidation to minimize side reactions and using catalysts (e.g., di-n-butyltin dilaurate) to accelerate alcohol-isocyanate coupling, improving yields to >80% .
Q. How can the stereochemical purity of the trans-4 configuration be confirmed during synthesis?
- Methodological Answer : Stereochemical integrity is verified via NMR (e.g., coupling constants for axial/equatorial protons) and chiral HPLC. For related trans-4-carbamates, recrystallization from 1-chlorobutane or hexane enhances enantiomeric purity . X-ray crystallography of intermediates (e.g., tert-butyl trans-4-(hydroxymethyl)cyclohexylcarbamate) may also confirm spatial arrangement .
Q. What are the standard characterization techniques for this compound, and how are data discrepancies resolved?
- Methodological Answer : Use a combination of / NMR, FT-IR (C=O stretch at ~1680–1720 cm), and mass spectrometry. Discrepancies in melting points or spectral data may arise from residual solvents or stereoisomeric impurities. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC resolves such issues .
Advanced Research Questions
Q. How does this compound serve as an intermediate in drug discovery, particularly for CNS targets?
- Methodological Answer : The oxoethyl group enables conjugation with pharmacophores via reductive amination or nucleophilic addition. For example, it was reacted with pramipexole to synthesize dopamine D3 receptor agonists, where the cyclohexylcarbamate scaffold enhances blood-brain barrier permeability . Post-functionalization with cinnamoyl chlorides or sulfonyl chlorides diversifies the library for structure-activity relationship (SAR) studies .
Q. What catalytic systems or reaction conditions are effective for selective deprotection of the tert-butyl carbamate group without affecting the oxoethyl moiety?
- Methodological Answer : Trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v, 0°C to RT) selectively removes the tert-butyloxycarbonyl (Boc) group. For acid-sensitive substrates, milder conditions like HCl in dioxane (4 M, 25°C) or enzymatic cleavage (e.g., lipases) are alternatives . Monitoring via TLC (ninhydrin stain for free amines) ensures specificity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
